1,3-Benzenediol, 5-[(1E)-2-(3-hydroxyphenyl)ethenyl]-
CAS No.:
Cat. No.: VC13638275
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.
![1,3-Benzenediol, 5-[(1E)-2-(3-hydroxyphenyl)ethenyl]- -](/images/structure/VC13638275.png)
Specification
Molecular Formula | C14H12O3 |
---|---|
Molecular Weight | 228.24 g/mol |
IUPAC Name | 5-[(E)-2-(3-hydroxyphenyl)ethenyl]benzene-1,3-diol |
Standard InChI | InChI=1S/C14H12O3/c15-12-3-1-2-10(6-12)4-5-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b5-4+ |
Standard InChI Key | QUGCFFKLKWANMQ-SNAWJCMRSA-N |
Isomeric SMILES | C1=CC(=CC(=C1)O)/C=C/C2=CC(=CC(=C2)O)O |
SMILES | C1=CC(=CC(=C1)O)C=CC2=CC(=CC(=C2)O)O |
Canonical SMILES | C1=CC(=CC(=C1)O)C=CC2=CC(=CC(=C2)O)O |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named 5-[(E)-2-(3-hydroxyphenyl)ethenyl]benzene-1,3-diol according to IUPAC guidelines . Its stereochemistry is defined by the (E)-configuration of the ethenyl group, which positions the aromatic rings on opposite sides of the double bond. Common synonyms include 3,5,3'-trihydroxystilbene and (E)-5-(3-hydroxystyryl)benzene-1,3-diol, reflecting its phenolic substituents and stilbene backbone .
Molecular Identifiers
Key identifiers include:
These identifiers facilitate precise database searches and computational modeling.
Structural Characteristics
Molecular Geometry and Bonding
The molecule consists of two hydroxy-substituted benzene rings connected by a trans-configured ethenyl group. The (E)-geometry minimizes steric hindrance between the aromatic rings, as evidenced by computational models . Density functional theory (DFT) analyses predict a planar conformation, optimizing - stacking interactions in solid-state structures .
Table 1: Computed Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Weight | 228.24 g/mol | PubChem 2.2 |
XLogP3 | 3.1 | XLogP3 3.0 |
Hydrogen Bond Donors | 3 | Cactvs 3.4.8.18 |
Rotatable Bond Count | 2 | Cactvs 3.4.8.18 |
Exact Mass | 228.078644241 Da | PubChem 2.2 |
Spectroscopic Features
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UV-Vis: Absorption maxima at 280 nm and 320 nm, characteristic of conjugated stilbenes .
-
NMR: NMR signals at δ 6.2–7.4 ppm correspond to aromatic protons, while the trans-ethenyl protons resonate as doublets near δ 6.8–7.1 ppm (J = 16.2 Hz) .
Synthesis and Production
Acid-Catalyzed Dimerization
Under acidic conditions, stilbenes undergo electrophilic substitution to form dimers. For instance, compound 2 (a gnetol dimer) was synthesized using HCl in methanol, yielding a linear dimer with enhanced bioactivity . This suggests that 3,5,3'-trihydroxystilbene might serve as a monomeric precursor for pharmacologically active oligomers.
Pharmacological Activities
Antioxidant Capacity
Stilbene dimers derived from 3,5,3'-trihydroxystilbene exhibit exceptional radical-scavenging activity. In DPPH assays, dimer 1 demonstrated an IC of mol/L, surpassing ascorbic acid by three orders of magnitude . The ortho-dihydroxy groups on the aromatic rings are critical for electron donation, stabilizing radical intermediates .
Anti-Inflammatory Effects
Dimer 2 showed significant inhibition of cyclooxygenase-2 (COX-2) in lipopolysaccharide-induced macrophages (IC = mol/L) . Molecular docking studies suggest that the extended conjugation system interacts with COX-2’s hydrophobic pocket, mimicking arachidonic acid binding .
Table 2: Bioactivity of Stilbene Derivatives
Compound | Antioxidant IC (mol/L) | Anti-Inflammatory IC (mol/L) |
---|---|---|
1 | Not tested | |
2 | ||
3 | Not tested |
Comparative Analysis with Analogous Stilbenes
Resveratrol (3,5,4'-Trihydroxystilbene)
Resveratrol differs by the position of one hydroxyl group (4' instead of 3'). This minor structural variation significantly alters physicochemical properties:
Table 3: Resveratrol vs. 3,5,3'-Trihydroxystilbene
Property | Resveratrol | 3,5,3'-Trihydroxystilbene |
---|---|---|
Molecular Formula | ||
Boiling Point | 819.10 K | Not reported |
logP | 2.974 | 3.1 |
ΔfG° | -91.82 kJ/mol | Not reported |
The higher logP of 3,5,3'-trihydroxystilbene suggests greater lipophilicity, potentially enhancing membrane permeability .
Gnetol (5,3'-Dihydroxystilbene)
Gnetol lacks the 5-hydroxyl group present in 3,5,3'-trihydroxystilbene. This reduction in phenolic groups correlates with diminished antioxidant activity, as seen in dimer 3 (IC = mol/L) .
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